An In-depth Technical Guide to 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel heterocyclic compound, 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its immediate precursor, 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid, and established principles of organic chemistry. Detailed experimental protocols for its synthesis and characterization are proposed. Furthermore, this document explores the potential of this compound as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery, supported by visualizations of its synthetic utility and a hypothetical biological signaling pathway.
Physicochemical Properties
Table 1: Physicochemical Properties of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride and its Precursor
| Property | 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride (Estimated) |
| Molecular Formula | C₉H₄BrClO₂S | C₉H₃BrCl₂OS |
| Molecular Weight | 291.55 g/mol | 310.00 g/mol [1] |
| Appearance | White to off-white solid (assumed) | Colorless to light-yellow solid or liquid, likely fuming in moist air.[2][3] |
| Melting Point | Data not available | Expected to be lower than the carboxylic acid precursor. |
| Boiling Point | 446.7 ± 40.0 °C at 760 mmHg | Expected to be lower than the carboxylic acid precursor due to the absence of hydrogen bonding.[2][3] |
| Solubility | Insoluble in water, soluble in organic solvents. | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF).[2] |
| Reactivity | Moderately acidic. | Highly reactive electrophile, susceptible to nucleophilic acyl substitution.[4][5] |
Synthesis and Experimental Protocols
The most direct and widely used method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂).[6][7][8][9] This method is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Experimental Protocol:
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Materials:
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6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
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Anhydrous toluene or dichloromethane (as solvent)
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A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
-
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid (1 equivalent).
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Add an excess of thionyl chloride (2-5 equivalents), either neat or dissolved in an anhydrous solvent like toluene or dichloromethane.
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If desired, add a catalytic amount of DMF (1-2 drops).
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Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure.
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The crude 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride can be purified by distillation under high vacuum or by recrystallization from a non-polar solvent.
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Diagram 1: Synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Caption: Synthetic pathway from carboxylic acid to acyl chloride.
Characterization
The successful synthesis of the target compound can be confirmed using standard spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride at a higher frequency (around 1770-1800 cm⁻¹) compared to the carboxylic acid precursor (around 1700 cm⁻¹). The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should be absent.[1][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 310.00 g/mol .
Reactivity and Applications in Drug Development
Acyl chlorides are highly reactive intermediates in organic synthesis due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.[4][5] This reactivity makes 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride a valuable building block for the synthesis of a diverse range of derivatives.
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and chlorine atoms on the benzothiophene ring can further modulate the pharmacological profile of the resulting molecules.
Diagram 2: Reactivity of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Caption: Reactions with various nucleophiles.
The resulting ester and amide derivatives can be further elaborated to generate libraries of compounds for high-throughput screening in drug discovery programs.
Hypothetical Biological Signaling Pathway
Given the prevalence of benzothiophene derivatives as kinase inhibitors in cancer therapy, it is plausible that novel compounds synthesized from 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride could target specific signaling pathways implicated in cell proliferation and survival.
Diagram 3: Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of action for a derived drug.
In this hypothetical pathway, a drug candidate derived from the title compound could act as a competitive inhibitor of a tyrosine kinase, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.
Conclusion
While direct experimental data on 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is scarce, its physicochemical properties, synthesis, and reactivity can be reliably inferred. Its status as a highly reactive acyl chloride, combined with the proven biological significance of the benzothiophene scaffold, positions it as a valuable and versatile intermediate for the synthesis of novel compounds with therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the chemistry and biological applications of this promising heterocyclic compound. Further experimental validation of the properties and protocols outlined herein is encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
